

Ethyl 4-oxoheptanoate CAS number and properties

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Compound of Interest

Compound Name: Ethyl 4-oxoheptanoate

Cat. No.: B1313882

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An In-depth Technical Guide to **Ethyl 4-oxoheptanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-oxoheptanoate**, including its chemical identity, physicochemical properties, safety and handling information, and a detailed, generalized experimental protocol for its synthesis and purification.

Chemical Identification

- Chemical Name: **Ethyl 4-oxoheptanoate**
- CAS Number: 14369-94-9[1]
- Molecular Formula: C₉H₁₆O₃[1]
- Synonyms: 4-Oxoheptanoic acid ethyl ester, Heptanoic acid, 4-oxo-, ethyl ester[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ethyl 4-oxoheptanoate**. It should be noted that while some experimental data is available, many physical properties are computationally predicted.

Property	Value	Source Type	Reference
Molecular Weight	172.22 g/mol	Computed	[1]
Boiling Point	Not experimentally determined	-	
Melting Point	Not experimentally determined	-	
Density	Not experimentally determined	-	
Solubility	Expected to be soluble in common organic solvents and poorly soluble in water.	Inferred	
XLogP3-AA (LogP)	0.9	Computed	[1]

Safety and Handling

Ethyl 4-oxoheptanoate is classified as a hazardous substance. The following table outlines the GHS hazard statements and precautionary measures.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute toxicity, oral	Warning	H302: Harmful if swallowed	
Skin corrosion/irritation	Warning	H315: Causes skin irritation	
Serious eye damage/eye irritation	Warning	H319: Causes serious eye irritation	
Specific target organ toxicity, single exposure	Warning	H335: May cause respiratory irritation	

Precautionary Measures:

- **Prevention:** Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.
- **Response:** If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- **Storage:** Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- **Disposal:** Dispose of contents/container in accordance with local regulations.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 4-oxoheptanoate** from the frequently cited The Journal of Organic Chemistry, 38, p. 3436, 1973 is not readily available, a general procedure can be outlined based on common organic synthesis techniques for analogous β -keto esters. The following represents a plausible and detailed methodology.

Generalized Synthesis via Acylation of an Enolate

This procedure is adapted from established methods for the synthesis of similar keto-esters.

Materials:

- A suitable precursor (e.g., a hexanoyl derivative)
- A suitable ethylating agent (e.g., ethyl carbonate)
- A strong base (e.g., sodium hydride in mineral oil)

- Anhydrous diethyl ether (or other suitable aprotic solvent)
- Acetic acid (for quenching)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Reaction Setup:** All glassware should be thoroughly dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon). The reaction is to be carried out in a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
- **Base Preparation:** Sodium hydride (as a 60% dispersion in mineral oil) is washed with anhydrous hexane under an inert atmosphere to remove the mineral oil. The hexane is carefully decanted, and the remaining sodium hydride is suspended in anhydrous diethyl ether.
- **Enolate Formation:** The precursor molecule, dissolved in anhydrous diethyl ether, is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred for a period to allow for the complete formation of the enolate.
- **Acylation:** The ethylating agent (e.g., ethyl carbonate) is added dropwise to the enolate solution. The reaction mixture is then gently refluxed for several hours, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of acetic acid until the evolution of gas ceases.
- **Work-up:** The reaction mixture is transferred to a separatory funnel and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

- **Drying and Concentration:** The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **Ethyl 4-oxoheptanoate**.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

Option A: Vacuum Distillation

- **Apparatus Setup:** A vacuum distillation apparatus is assembled.
- **Distillation:** The crude product is heated under vacuum. Fractions are collected at the appropriate boiling point range for **Ethyl 4-oxoheptanoate**.

Option B: Column Chromatography

- **Stationary Phase:** Silica gel is a commonly used stationary phase.
- **Mobile Phase (Eluent):** A mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is typically used. A gradient elution, starting with a low percentage of the polar solvent and gradually increasing its concentration, often provides the best separation.
- **Procedure:**
 - The silica gel is packed into a chromatography column as a slurry in the initial, least polar mobile phase.
 - The crude product is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.
 - The column is eluted with the mobile phase, and fractions are collected.
 - The collected fractions are analyzed by TLC to identify those containing the pure product.
 - The fractions containing the pure **Ethyl 4-oxoheptanoate** are combined, and the solvent is removed under reduced pressure to yield the purified product.

Visualized Workflow



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Caption: Generalized workflow for the synthesis and purification of **Ethyl 4-oxoheptanoate**.

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References

- 1. Ethyl 4-oxoheptanoate | C₉H₁₆O₃ | CID 12271529 - PubChem [pubchem.ncbi.nlm.nih.gov]
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